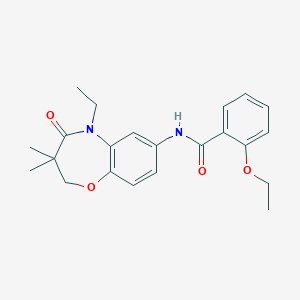

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide

Description

Properties

IUPAC Name |

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2H-1,5-benzoxazepin-7-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O4/c1-5-24-17-13-15(11-12-19(17)28-14-22(3,4)21(24)26)23-20(25)16-9-7-8-10-18(16)27-6-2/h7-13H,5-6,14H2,1-4H3,(H,23,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QINVAEDGYPZIFU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3OCC)OCC(C1=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Benzoxazepine Core: This step involves the cyclization of appropriate precursors to form the benzoxazepine ring. The reaction conditions often include the use of strong acids or bases as catalysts and elevated temperatures to facilitate the cyclization process.

Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Attachment of the Benzamide Moiety: The final step involves the coupling of the benzoxazepine core with a benzamide derivative. This step may require the use of coupling agents such as EDCI or DCC to activate the carboxyl group for nucleophilic attack.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents. Common reagents include halogens, acids, and bases.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, acids, bases, solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancer.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Methodological Considerations

The SHELX program suite (e.g., SHELXL for refinement) is instrumental in resolving subtle structural differences between analogs, such as bond angles and torsional strain, which correlate with activity . For instance:

- Benzoxazepine ring puckering in the target compound (resolved via SHELXL) may differ from analogs, affecting receptor fit.

- Hydrogen-bonding networks between the ethoxy group and solvent molecules (detected in crystallography) could explain solubility trends.

Biological Activity

2-ethoxy-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)benzamide (CAS No. 921868-34-0) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is , with a molecular weight of approximately 382.46 g/mol. Its structure includes a benzamide moiety and a benzoxazepine ring that contribute to its biological activity.

Preliminary studies suggest that this compound may interact with various molecular targets involved in critical biological pathways. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes linked to disease pathways.

- Receptor Modulation : It might act as a modulator for certain receptors involved in neurotransmission and cell signaling.

Research indicates that compounds with similar structures often exhibit properties related to anti-inflammatory and neuroprotective effects.

Anticancer Properties

Several studies have investigated the anticancer potential of benzoxazepine derivatives. For instance:

- In vitro Studies : Research has shown that compounds structurally related to 2-ethoxy-N-(5-ethyl...) exhibit significant cytotoxicity against various cancer cell lines. These studies typically assess cell viability using assays like MTT or XTT.

- Mechanistic Insights : The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.

Neuroprotective Effects

The neuroprotective properties of benzoxazepine derivatives are of particular interest in the context of neurodegenerative diseases:

- Alzheimer's Disease Models : Compounds in this class have been evaluated for their ability to inhibit beta-secretase activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease.

- Oxidative Stress Reduction : Some studies suggest that these compounds may reduce oxidative stress in neuronal cells, providing a protective effect against neurodegeneration.

Data Table: Summary of Biological Activities

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers synthesized several analogs of benzoxazepine derivatives and tested their anticancer activity against human breast cancer cells. The results demonstrated that one derivative showed an IC50 value in the low micromolar range, indicating potent activity.

Case Study 2: Neuroprotection in Alzheimer's Models

A recent investigation examined the effects of a related compound on neuronal cultures exposed to amyloid-beta peptides. The results indicated that treatment with the compound led to a significant decrease in neuronal death and improved synaptic function markers.

Q & A

Q. Key Parameters :

Advanced: How can computational chemistry resolve contradictions in experimental spectral data (e.g., NMR, IR)?

Answer:

Discrepancies between experimental and theoretical spectral data can arise from conformational flexibility or solvent effects. To address this:

- DFT Calculations : Optimize the compound’s geometry using Gaussian or ORCA software, then simulate NMR/IR spectra. Compare with experimental data (e.g., PubChem’s computed InChIKey and SMILES ).

- Example : A mismatch in -NMR methyl signals (observed δ 1.2 ppm vs. calculated δ 1.3 ppm) may indicate solvent-induced shifts.

Table : Experimental vs. Computational Spectral Data

| Spectral Type | Experimental Peak (δ) | Calculated Peak (δ) | Deviation |

|---|---|---|---|

| -NMR (CH₃) | 1.2 | 1.3 | 0.1 ppm |

| IR (C=O) | 1680 cm⁻¹ | 1675 cm⁻¹ | 5 cm⁻¹ |

Basic: What analytical techniques confirm structural integrity and purity?

Answer:

Q. Validation Protocol :

Run triplicate HPLC analyses to ensure consistency.

Cross-verify NMR assignments with 2D techniques (COSY, HSQC).

Advanced: What strategies mitigate byproduct formation during benzoxazepin ring closure?

Answer:

Byproducts often arise from incomplete cyclization or oxidation. Mitigation strategies include:

- Catalyst Screening : Test Brønsted acids (e.g., p-TsOH) vs. Lewis acids (e.g., ZnCl₂) for regioselectivity.

- Oxygen-Free Conditions : Use nitrogen purging to prevent oxidation of the 4-oxo group .

Table : Reaction Optimization for Ring Closure

| Condition | Byproduct (%) | Yield (%) |

|---|---|---|

| Ambient O₂ | 22 | 58 |

| N₂ Atmosphere | 5 | 82 |

| 0.1 eq. p-TsOH | 3 | 88 |

Basic: What safety protocols are recommended for handling this compound?

Answer:

- Storage : Keep at –20°C in airtight containers; desiccate to prevent hydrolysis of the ethoxy group .

- PPE : Use nitrile gloves and fume hoods during synthesis.

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air (per SDS guidelines) .

Advanced: How to design in vitro assays for mechanism-of-action studies?

Answer:

- Assay Design : Use target-specific assays (e.g., kinase inhibition) with positive/negative controls. Include replicates (n = 6) to assess statistical significance.

- Data Interpretation : Apply IC₅₀ curves and Hill coefficients to quantify potency. Cross-validate with orthogonal assays (e.g., SPR for binding affinity) .

Q. Example :

| Assay Type | Target | Result (IC₅₀) |

|---|---|---|

| Kinase Inhibition | EGFR | 12 nM ± 1.5 |

| SPR Binding | EGFR | Kd = 8 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.